molecular formula C25H37N3O4 B5052419 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate

Cat. No. B5052419
M. Wt: 443.6 g/mol
InChI Key: HZHNNENSKUJGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a potential antidepressant but was later found to have stimulant properties. BZP is a potent central nervous system stimulant that acts on the dopamine and serotonin neurotransmitter systems. In recent years, BZP has gained attention as a research tool due to its unique pharmacological properties.

Mechanism of Action

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria.
Biochemical and Physiological Effects
1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. These effects are similar to those seen with other stimulants such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has several advantages as a research tool. It is a potent and selective dopamine and serotonin reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior. 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to using 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate in lab experiments. It has been shown to have anxiogenic effects, which can complicate behavioral studies. Additionally, 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has stimulant properties that can lead to confounding effects on behavior.

Future Directions

There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate. One area of interest is its potential as a treatment for depression. 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has been shown to increase the levels of dopamine and serotonin, which are known to be involved in the regulation of mood. Another area of interest is its potential as a research tool for studying the effects of dopamine and serotonin on behavior. Finally, there is interest in developing new compounds based on the structure of 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate that may have improved pharmacological properties.

Synthesis Methods

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride and bicyclo[2.2.1]hept-2-ene. The resulting product is then treated with oxalic acid to form the oxalate salt.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and serotonin, leading to its stimulant properties. 1-(1-benzyl-4-piperidinyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine oxalate has also been found to have anxiogenic effects, meaning it increases anxiety levels in animals.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3.C2H2O4/c1-2-4-19(5-3-1)18-24-10-8-22(9-11-24)25-12-14-26(15-13-25)23-17-20-6-7-21(23)16-20;3-1(4)2(5)6/h1-5,20-23H,6-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHNNENSKUJGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C4CCN(CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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